IMPDH2 Inhibition Potency (IMP Substrate) Superiority Over Early-Stage Fragment Hits
3-Methoxyimino-1-methylindol-2-one shows a Ki of 320 nM against IMPDH II with respect to the IMP substrate [1]. This is a significant improvement over the initial indole fragment hits, such as 3-cyanoindole (IC50 = 20,900 nM) and 3-(4-pyridyl)indole (IC50 = 7,660 nM), reported in the same research program [2]. The shift from micromolar to nanomolar potency is directly attributable to the optimized 3-methoxyimino-1-methyl substitution pattern.
| Evidence Dimension | IMPDH II Inhibitory Potency (Ki vs. IC50) |
|---|---|
| Target Compound Data | Ki = 320 nM (IMP substrate) |
| Comparator Or Baseline | 3-cyanoindole (IC50 = 20,900 nM); 3-(4-pyridyl)indole (IC50 = 7,660 nM) |
| Quantified Difference | Approximately 65-fold and 24-fold more potent than the respective comparison fragments |
| Conditions | In vitro enzymatic assay. Target: Human Inosine-5'-monophosphate dehydrogenase 2. Substrate: IMP. Data curated by University of Camerino/ChEMBL. |
Why This Matters
For procurement, this nanomolar potency validates the compound as a superior starting point for lead optimization, unlike weaker fragments which require more extensive chemical elaboration.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50369349 (CHEMBL603997). Ki: 320 nM. Inosine-5'-monophosphate dehydrogenase 2 (Human). View Source
- [2] Beevers, R. E., Buckley, G. M., Davies, N., et al. (2006). Novel indole inhibitors of IMPDH from fragments: Synthesis and initial structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 16(9), 2539–2542. View Source
